Cas no 1936674-60-0 (1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride)

1936674-60-0 structure
상품 이름:1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
CAS 번호:1936674-60-0
MF:C5H7FN2O2S
메가와트:178.184683084488
MDL:MFCD28968660
CID:5182493
PubChem ID:122236193
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride 화학적 및 물리적 성질
이름 및 식별자
-
- 1,5-Dimethylpyrazole-4-sulfonyl fluoride
- 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
-
- MDL: MFCD28968660
- 인치: 1S/C5H7FN2O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3
- InChIKey: FMNPVHLZGMHZMB-UHFFFAOYSA-N
- 미소: N1(C)C(C)=C(S(F)(=O)=O)C=N1
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224308-10.0g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 10.0g |
$1839.0 | 2024-06-20 | |
Enamine | EN300-224308-10g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 10g |
$1839.0 | 2023-09-15 | ||
Enamine | EN300-224308-0.05g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 0.05g |
$359.0 | 2024-06-20 | |
Enamine | EN300-224308-5.0g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 5.0g |
$1240.0 | 2024-06-20 | |
Enamine | EN300-224308-0.5g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 0.5g |
$410.0 | 2024-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030122-5g |
1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 5g |
¥4235.0 | 2023-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030122-1g |
1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 1g |
¥1456.0 | 2023-03-12 | |
Enamine | EN300-224308-2.5g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 2.5g |
$838.0 | 2024-06-20 | |
Enamine | EN300-224308-0.25g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 0.25g |
$393.0 | 2024-06-20 | |
Enamine | EN300-224308-1g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 1g |
$428.0 | 2023-09-15 |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride 관련 문헌
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
1936674-60-0 (1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride) 관련 제품
- 1806913-76-7(2-Bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxaldehyde)
- 1338824-20-6(12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid)
- 2329395-79-9(4-(dimethylsulfamoyl)-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide)
- 1361847-38-2(2-(Chloromethyl)-3-(difluoromethyl)-4-methylpyridine-5-methanol)
- 24076-33-3(3-Methoxy-4-(octyloxy)benzaldehyde)
- 1049369-32-5(N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide)
- 1903559-73-8(1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carbonitrile)
- 1803666-20-7(Ethyl 2-(difluoromethyl)-6-fluoropyridine-3-carboxylate)
- 864918-74-1(2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide)
- 168892-89-5(tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate)
추천 공급업체
Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량

Amadis Chemical Company Limited
골드 회원
중국 공급자
시약
